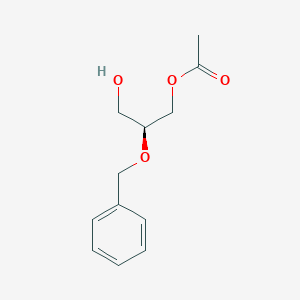

(S)-(+)-2-O-benzylglycerol monoacetate

Description

Structure

3D Structure

Properties

CAS No. |

109429-01-8 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

[(2S)-3-hydroxy-2-phenylmethoxypropyl] acetate |

InChI |

InChI=1S/C12H16O4/c1-10(14)15-9-12(7-13)16-8-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

AFSHMUUJMODEQX-LBPRGKRZSA-N |

SMILES |

CC(=O)OCC(CO)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(=O)OC[C@H](CO)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OCC(CO)OCC1=CC=CC=C1 |

Synonyms |

(S)-(+)-1-O-Acetyl-2-O-benzylglycerol |

Origin of Product |

United States |

S + 2 O Benzylglycerol Monoacetate As a Key Chiral Intermediate in Complex Molecule Synthesis

Applications in Total Synthesis of Biologically Active Compounds

The utility of (S)-(+)-2-O-benzylglycerol monoacetate is demonstrated in its application as a precursor for various classes of bioactive molecules. Its rigid stereochemical configuration is transferred to the target molecule, ensuring the desired biological activity which is often dependent on a specific enantiomer.

Precursor in the Synthesis of Platelet-Activating Factor (PAF) and Analogues

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including inflammation and allergic responses. The synthesis of PAF and its analogues for research and therapeutic purposes requires precise stereochemical control. (S)-(+)-2-O-benzylglycerol monoacetate serves as a critical starting point for creating the glycerol (B35011) backbone of these molecules.

A notable example is the synthesis of a branched-chain PAF analogue, racemic 1-O-(2-methyloctadecyl)-2-O-acetyl-glycero-3-phosphocholine. The synthesis of this analogue started from 2-O-benzylglycerol, a closely related precursor to the title compound nih.gov. The benzyl (B1604629) group serves as a robust protecting group for the C2 hydroxyl, allowing for selective manipulation of the C1 and C3 positions. The synthetic sequence typically involves:

Alkylation of the C1 hydroxyl group.

Introduction of the phosphocholine headgroup at the C3 position.

Removal of the benzyl protecting group from C2.

Acetylation of the newly deprotected C2 hydroxyl group to yield the final PAF analogue.

This strategy underscores the importance of the protected glycerol synthon in building the characteristic 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine structure of PAF and its analogues nih.govfrontiersin.org.

Intermediate in the Synthesis of Beta-Blockers, including (S)-Propranolol

Beta-adrenergic blockers (β-blockers) are a class of drugs widely used to manage cardiovascular diseases. The therapeutic activity of many β-blockers, such as propranolol, resides almost exclusively in the (S)-enantiomer nih.govntnu.no. Consequently, the enantioselective synthesis of these drugs is of significant pharmaceutical importance.

While many synthetic routes to (S)-propranolol exist, those employing a "chiral pool" approach often rely on readily available, enantiomerically pure starting materials. Glycerol derivatives are particularly attractive for this purpose. An asymmetric synthesis strategy for (S)-propranolol has been developed based on the desymmetrization of glycerol nih.govmdpi.com. In this context, (S)-(+)-2-O-benzylglycerol monoacetate represents a pre-made chiral building block that can streamline the synthesis. The general approach involves converting the chiral glycerol synthon into a key intermediate, (S)-glycidyl tosylate or a related epoxide.

The key steps in such a synthesis would be:

Conversion of the primary alcohol of (S)-(+)-2-O-benzylglycerol monoacetate into a good leaving group, such as a tosylate.

Base-mediated intramolecular cyclization to form the corresponding (R)-glycidyl ether, which preserves the stereocenter.

Nucleophilic ring-opening of the epoxide with the appropriate amine (e.g., isopropylamine for propranolol) to introduce the amino alcohol side chain.

This methodology highlights how the stereocenter defined in (S)-(+)-2-O-benzylglycerol monoacetate dictates the final stereochemistry of the β-blocker, providing an efficient route to the desired enantiomerically pure drug.

| Target Compound | Key Synthetic Strategy | Role of Chiral Intermediate |

| (S)-Propranolol | Asymmetric synthesis via glycerol desymmetrization | Provides the chiral C3 backbone, establishing the (S)-configuration. |

| (S)-Bisoprolol | Chemoenzymatic kinetic resolution of a chlorohydrin precursor | A chiral glycerol-derived building block can be used to generate the necessary enantiopure precursor. mdpi.com |

| (S)-Betaxolol | Chemoenzymatic synthesis | Kinetic resolution of a racemic precursor, which can be synthesized from a glycerol derivative. |

Role in the Elaboration of Phospholipase A2 Inhibitors

Phospholipases A2 (PLA2) are enzymes that play a crucial role in the inflammatory cascade by hydrolyzing phospholipids to release arachidonic acid, the precursor to prostaglandins and leukotrienes nih.gov. Inhibitors of PLA2 are therefore of great interest as potential anti-inflammatory agents. Many potent PLA2 inhibitors are designed as phospholipid analogues to mimic the natural substrate of the enzyme nih.gov.

The synthesis of such phospholipid analogues often requires a chiral glycerol backbone to properly orient the functional groups that interact with the enzyme's active site. (S)-(+)-2-O-benzylglycerol monoacetate is an ideal starting material for this purpose. Its structure provides the necessary stereochemistry and allows for the sequential introduction of various acyl chains and polar head groups, which are characteristic features of phospholipids. A synthetic strategy could involve:

Acylation of the free primary hydroxyl group at the C3 position.

Deacetylation of the C1 position, followed by introduction of a different acyl chain or a polar head group mimic.

Manipulation of the C2-benzyloxy group to introduce further diversity.

By using this chiral building block, chemists can systematically synthesize a library of stereochemically defined PLA2 inhibitors to study structure-activity relationships and develop new therapeutic agents mdpi.com.

Building Block for Sphingoglycolipids

Sphingoglycolipids are a class of complex lipids that are essential components of cell membranes and are involved in cell recognition and signaling. Their structure consists of a ceramide backbone (a sphingoid base linked to a fatty acid) glycosidically bound to a carbohydrate moiety. The sphingoid base, such as sphingosine, is a long-chain amino alcohol with specific stereochemistry.

The synthesis of sphingoglycolipids and their analogues is a challenging task due to the multiple stereocenters in their structure. Chiral synthons derived from the "chiral pool" are often employed to construct the sphingosine backbone. Although syntheses can start from amino acids like serine, glycerol derivatives also provide a viable and versatile entry point. (S)-(+)-2-O-benzylglycerol monoacetate can serve as a precursor to the C1-C3 portion of the sphingosine molecule. A plausible synthetic route would involve transforming the glycerol backbone into the characteristic 2-amino-1,3-diol structure of the sphingoid base, with the stereochemistry at C2 being directed by the starting material. This approach allows for the construction of various sphingosine analogues by modifying the attached alkyl chain.

Synthetic Routes to Acyclic Nucleoside Analogues

Acyclic nucleoside analogues are an important class of antiviral drugs, with Acyclovir being a well-known example. The biological activity of these compounds often depends on the stereochemistry of the acyclic side chain that mimics the sugar moiety of natural nucleosides nih.govrsc.org. The synthesis of enantiomerically pure acyclic nucleosides therefore requires stereocontrolled methods.

(S)-(+)-2-O-benzylglycerol monoacetate is a valuable chiral building block for the synthesis of the side chains of these analogues. The pre-existing stereocenter and the differentially protected hydroxyl groups allow for the straightforward elaboration of the desired acyclic chain. A general synthetic strategy involves coupling the chiral side chain, derived from the glycerol synthon, to a nucleobase. For example, the free hydroxyl group of (S)-(+)-2-O-benzylglycerol monoacetate could be converted into a leaving group or an aldehyde, which can then be used to alkylate the heterocyclic base. The benzyl and acetate (B1210297) protecting groups can be manipulated or removed at appropriate stages to complete the synthesis. This approach ensures the correct stereochemistry in the final acyclic nucleoside analogue, which is often crucial for its interaction with viral enzymes nih.govdntb.gov.ua.

Integration into Multi-Step Stereocontrolled Synthetic Sequences

The use of (S)-(+)-2-O-benzylglycerol monoacetate exemplifies the power of "chiral pool" synthesis in complex molecule construction. By starting with an enantiomerically pure building block, the need for challenging asymmetric reactions or resolutions of racemic mixtures at later stages of a synthesis can be circumvented. This approach is particularly advantageous in long synthetic sequences where the preservation of stereochemical integrity is paramount.

The integration of this chiral synthon into a multi-step synthesis provides several benefits:

Stereochemical Control: The (S)-configuration at the C2 position of the glycerol backbone is established from the outset and is carried through the synthetic sequence to the final product.

Synthetic Efficiency: It avoids the often low-yielding and costly steps of chiral separation or asymmetric catalysis that would be required if starting from an achiral precursor like glycerol itself.

Versatility: The differential protection of the hydroxyl groups (benzyl ether at C2, acetate ester at C1, and a free hydroxyl at C3) allows for regioselective reactions, enabling the synthesis of a wide range of target molecules.

The syntheses of PAF analogues and (S)-propranolol discussed previously are prime examples of how (S)-(+)-2-O-benzylglycerol monoacetate can be effectively integrated into stereocontrolled sequences to produce complex, biologically active molecules with high enantiomeric purity.

Contribution to Chiral Pool Strategies in Organic Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. wikipedia.org This approach is efficient because it incorporates existing stereocenters into the target molecule, preserving chirality throughout the reaction sequence. wikipedia.org While glycerol and its derivatives are considered fundamental C3 bio-based building blocks for such strategies, rsc.org specific examples detailing the use of (S)-(+)-2-O-benzylglycerol monoacetate as a starting material in chiral pool synthesis are not described in the retrieved scientific literature.

Stereoselective Transformations Initiated from (S)-(+)-2-O-benzylglycerol Monoacetate

Detailed research findings on stereoselective transformations starting specifically from (S)-(+)-2-O-benzylglycerol monoacetate are not available in the provided search results. The following subsections, therefore, address the conceptual basis of these transformations as they apply to chiral building blocks in general, while noting the absence of specific data for the target compound.

No specific enantioselective derivatization reactions for (S)-(+)-2-O-benzylglycerol monoacetate were found in the literature search.

There is no information available from the search results regarding asymmetric transformations or catalytic strategies that specifically utilize the chiral backbone of (S)-(+)-2-O-benzylglycerol monoacetate.

The literature search did not yield specific examples of regioselective functionalization of the glycerol backbone for (S)-(+)-2-O-benzylglycerol monoacetate.

Advanced Derivatization Strategies for Research Applications of S + 2 O Benzylglycerol Monoacetate

Derivatization for Enhanced Analytical Performance in Research Methodologies

The inherent structure of (S)-(+)-2-O-benzylglycerol monoacetate can present challenges for its direct analysis. Derivatization strategies are therefore employed to improve its detectability and separation in various analytical workflows.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

(S)-(+)-2-O-benzylglycerol monoacetate, like many glycerol (B35011) derivatives, lacks a strong chromophore, making its detection by UV-Vis spectroscopy inefficient. researchgate.netresearchgate.net To overcome this, the free hydroxyl group can be derivatized with reagents that introduce a chromophoric or fluorophoric moiety. This chemical tagging dramatically enhances its molar absorptivity, enabling sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). researchgate.netrsc.org

A common and effective method involves the esterification of the hydroxyl group with a reagent containing a UV-active group. researchgate.netresearchgate.net For instance, benzoyl chloride is a widely used derivatizing agent that reacts with the hydroxyl group to form a benzoate (B1203000) ester. researchgate.netrsc.org This introduces a benzoyl group, a strong chromophore, into the molecule. The resulting derivative, glyceryl tribenzoate (GTB) in the case of glycerol, exhibits significantly enhanced UV absorbance, allowing for much lower limits of detection. researchgate.netrsc.org

Similarly, fluorogenic reagents can be employed to introduce fluorescent tags. These reagents react with the hydroxyl group to create a highly fluorescent derivative, enabling detection at even lower concentrations through fluorescence spectroscopy. Chemical derivatization is a common practice to improve the detectability of target compounds and the efficiency of separation in HPLC. researchgate.net

Table 1: Examples of Derivatization Reagents for Spectroscopic Enhancement

| Reagent Class | Specific Reagent Example | Functional Group Targeted | Resulting Moiety | Detection Method |

| Chromophoric | Benzoyl Chloride | Hydroxyl | Benzoate Ester | UV-Vis Spectroscopy |

| Fluorogenic | Benzofurazan-based Reagents | Hydroxyl/Amine | Fluorescent Adduct | Fluorescence Spectroscopy |

Strategies for Improved Chromatographic Separation

The polarity of (S)-(+)-2-O-benzylglycerol monoacetate, conferred by its hydroxyl and acetate (B1210297) groups, can influence its behavior in chromatographic systems. sielc.com Derivatization can be used to modify its polarity, thereby improving peak shape, resolution, and retention time in both gas chromatography (GC) and HPLC.

For GC analysis, the volatility of the compound can be increased by silylation of the free hydroxyl group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic performance.

In reversed-phase HPLC, derivatization can be used to increase the hydrophobicity of the molecule, leading to stronger retention on nonpolar stationary phases. The same esterification reaction with benzoyl chloride mentioned for UV detection also serves this purpose, as the resulting benzoate ester is significantly less polar than the original alcohol. researchgate.net This can be particularly useful for separating it from more polar or more nonpolar impurities. The choice of mobile phase, including modifiers like acetonitrile, and column temperature are also critical parameters for achieving optimal separation of glycerol derivatives. acs.org

Derivatization for Expanded Synthetic Utility and Further Transformations

Beyond its analytical applications, derivatization of (S)-(+)-2-O-benzylglycerol monoacetate is a cornerstone of its use as a chiral building block in organic synthesis. These transformations allow for the controlled and selective introduction of various functional groups, paving the way for the synthesis of complex target molecules.

Controlled Acylation and Transesterification Reactions

The free hydroxyl group of (S)-(+)-2-O-benzylglycerol monoacetate is a key handle for further functionalization through acylation and transesterification reactions. Controlled acylation allows for the introduction of a second, different acyl group, leading to the formation of mixed di-esters of 2-O-benzylglycerol. This is a valuable strategy for the synthesis of structured lipids and other complex glycerides.

Transesterification is another powerful tool for modifying the acetate group or for introducing new ester functionalities. mdpi.comresearchgate.net This reaction, often catalyzed by enzymes such as lipases for enhanced selectivity, involves the exchange of the acetyl group with another acyl group from an activated ester, such as a vinyl ester. researchgate.net For example, the lipase-catalyzed transesterification of 2-O-benzylglycerol with vinyl acetate can be optimized to selectively produce (S)-2-O-benzylglycerol-1-acetate. researchgate.net The choice of solvent can significantly influence the reaction rate, selectivity, and enantiomeric excess in such enzymatic reactions. researchgate.net

Table 2: Examples of Controlled Acylation and Transesterification

| Reaction Type | Reagent/Catalyst | Substrate | Product |

| Acylation | Stearoyl Chloride | (S)-(+)-2-O-benzylglycerol monoacetate | (S)-2-O-benzylglycerol-1-acetate-3-stearate |

| Transesterification | Lipase (B570770) from Pseudomonas cepacia / Vinyl Acetate | 2-O-benzylglycerol | (S)-2-O-benzylglycerol-1-acetate |

Advanced Selective Protection and Deprotection Strategies

The synthetic utility of (S)-(+)-2-O-benzylglycerol monoacetate is greatly enhanced by the strategic use of protecting groups. organic-chemistry.org The existing benzyl (B1604629) and acetyl groups serve as protecting groups for the 2-hydroxyl and one of the primary hydroxyls, respectively. The remaining free primary hydroxyl can be selectively protected with a third, orthogonal protecting group. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org

For instance, the free hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS or TBDPS ether). This silyl group can be selectively removed under conditions that leave the benzyl ether and acetate ester intact. organic-chemistry.org Conversely, the acetate group can be selectively hydrolyzed under basic conditions, while the benzyl ether is stable. The benzyl ether itself is typically removed under reductive conditions, such as catalytic hydrogenolysis, or by using strong acids or oxidizing agents. researchgate.netorganic-chemistry.org

This ability to selectively unmask each of the three hydroxyl groups at will makes (S)-(+)-2-O-benzylglycerol monoacetate and its derivatives powerful intermediates for the stereospecific synthesis of complex glycerolipids, pharmaceuticals, and other chiral molecules. rsc.org

Table 3: Common Protecting Groups and their Deprotection Conditions

| Protecting Group | Chemical Structure | Common Deprotection Reagents |

| Benzyl (Bn) | -CH₂Ph | H₂, Pd/C; or strong acids |

| Acetyl (Ac) | -C(O)CH₃ | Mild base (e.g., K₂CO₃, MeOH) |

| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride ion (e.g., TBAF) |

| Trityl (Tr) | -C(Ph)₃ | Mild acid (e.g., formic acid) |

Future Research Perspectives and Challenges in S + 2 O Benzylglycerol Monoacetate Chemistry

Development of Novel Stereoselective Catalytic Systems for its Synthesis and Transformation

The synthesis of enantiomerically pure compounds like (S)-(+)-2-O-benzylglycerol monoacetate hinges on the efficiency of stereoselective reactions. While classical resolution methods have been employed, the future lies in catalytic approaches that are more atom-economical and selective. A significant challenge is the development of catalysts that can directly desymmetrize achiral precursors, such as glycerol (B35011), to furnish the desired enantiomer with high fidelity.

Research in this area is expected to focus on several classes of catalysts:

Biocatalysis: Enzymes, particularly lipases, have shown promise in the stereoselective acylation and deacylation of glycerol derivatives. Future work will likely involve enzyme discovery and the engineering of existing enzymes through directed evolution to enhance their substrate specificity, stability, and catalytic efficiency for producing pharmaceutical intermediates. These "designer enzymes" could offer pathways that operate under mild conditions in aqueous media, aligning with green chemistry principles.

Organocatalysis: Chiral small organic molecules have emerged as powerful catalysts for a wide range of asymmetric transformations. The development of novel organocatalysts could provide new routes for the enantioselective benzylation or acetylation of glycerol, avoiding the use of toxic heavy metals.

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are mainstays of synthetic chemistry. Research will continue to seek out novel ligand-metal complexes that can facilitate key bond formations with high stereocontrol and turnover numbers, potentially reducing catalyst loading and cost.

A comparative overview of potential catalytic systems is presented below.

| Catalytic System | Potential Advantages | Research Challenges |

| Biocatalysis (e.g., Lipases) | High enantioselectivity, mild reaction conditions, biodegradable. | Substrate scope limitations, enzyme stability, cost of production. |

| Organocatalysis | Metal-free, low toxicity, stable to air and moisture. | Higher catalyst loadings often required, separation from product. |

| Transition Metal Catalysis | High catalytic activity, broad substrate scope, well-established. | Metal contamination of product, ligand synthesis complexity, cost. |

Expansion of Synthetic Applications in Emerging Areas of Complex Molecule Synthesis

(S)-(+)-2-O-benzylglycerol monoacetate serves as a versatile three-carbon (C3) chiral building block. Its synthetic utility is primarily derived from the orthogonal nature of its protecting groups—the benzyl (B1604629) ether and the acetate (B1210297) ester—which can be selectively removed under different conditions to unmask the hydroxyl groups for further elaboration.

Future applications will likely see this synthon employed in increasingly complex molecular architectures. Emerging areas where its use could be expanded include:

Natural Product Synthesis: The synthesis of complex natural products, particularly polyketides and non-ribosomal peptides with chiral glycerol subunits, remains a significant challenge. (S)-(+)-2-O-benzylglycerol monoacetate could serve as a key starting material for introducing the required stereocenters.

Medicinal Chemistry: The development of novel therapeutics often requires access to a diverse range of chiral intermediates. This building block is well-suited for the synthesis of bioactive lipids, phospholipids, and other molecules of pharmaceutical interest. Innovation in synthetic chemistry is crucial for developing the high-value intermediates needed for new drugs.

Materials Science: Chiral liquid crystals, polymers, and other advanced materials often derive their unique properties from the stereochemistry of their constituent monomers. The glycerol backbone provides a flexible scaffold for the synthesis of new chiral materials.

| Area of Application | Potential Role of (S)-(+)-2-O-benzylglycerol Monoacetate |

| Natural Product Synthesis | Introduction of a C3 chiral fragment in molecules like archaebacterial lipids. |

| Medicinal Chemistry | Precursor for bioactive glycerolipids and enzyme inhibitors. |

| Materials Science | Monomer for the synthesis of chiral polymers and liquid crystals. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. This transition offers significant advantages in terms of safety, process control, and scalability. For the production of (S)-(+)-2-O-benzylglycerol monoacetate, flow chemistry presents several opportunities.

Improved Safety and Control: Reactions involving hazardous reagents or exothermic processes can be managed more safely in the small volumes of a flow reactor. Precise control over parameters like temperature, pressure, and residence time can lead to higher yields and purities.

Increased Efficiency: Continuous flow processes can be operated for extended periods without shutdown, leading to higher productivity. The integration of in-line purification and analysis can streamline the entire manufacturing process.

Automation: Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analytics, can enable the rapid optimization of reaction conditions and the on-demand synthesis of the target molecule. This is particularly valuable in a research or drug discovery setting where different derivatives may be needed for screening.

The table below contrasts traditional batch synthesis with a potential continuous flow approach.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Limited; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and mixing. |

| Safety | Higher risk with large volumes of hazardous materials. | Enhanced safety due to small reactor volumes. |

| Scalability | Challenging; often requires re-optimization. | Simpler scale-up by running the system for longer. |

| Efficiency | Subject to downtime between batches. | Higher throughput and potential for 24/7 operation. |

Further Advancement of Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact and improve efficiency. The sustainable production of (S)-(+)-2-O-benzylglycerol monoacetate is a key area for future research, focusing on reducing waste and energy consumption.

Key green chemistry strategies applicable to its synthesis include:

Use of Renewable Feedstocks: Deriving the glycerol backbone from renewable sources, such as biodiesel production, is a primary tenet of sustainable synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Benign Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. Similarly, employing less toxic reagents is a priority.

| Green Chemistry Principle | Application to Synthesis of (S)-(+)-2-O-benzylglycerol Monoacetate |

| Renewable Feedstocks | Utilize crude glycerol from biofuel production as the starting material. |

| Atom Economy | Employ catalytic addition reactions instead of stoichiometric protecting group strategies. |

| Safer Solvents | Develop enzymatic or phase-transfer catalytic methods that can be run in aqueous media. |

| Energy Efficiency | Design catalytic processes that operate efficiently at or near room temperature. |

Q & A

Basic: What enzymatic methods are effective for synthesizing (S)-(+)-2-O-benzylglycerol monoacetate with high enantiopurity?

Answer:

The synthesis typically employs lipase-catalyzed transesterification. For example, Pseudomonas cepacia lipase (Amano PS) in organic media with vinyl acetate (VA) achieves enantioselectivity up to 94% ee. The process involves two steps:

Regioselective acylation : The primary hydroxyl group of racemic 3-(aryloxy)-1,2-propanediol derivatives is acylated without enantioselection.

Enantioselective acylation : The secondary hydroxyl group of the primary monoacetate undergoes kinetic resolution, where substituents on the aryl ring (e.g., para-alkyl groups) and solvent choice critically influence selectivity .

Basic: How is the structure and purity of (S)-(+)-2-O-benzylglycerol monoacetate validated in synthetic workflows?

Answer:

Characterization relies on:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm regiochemistry and acetyl group placement.

- Chromatographic methods : Chiral HPLC or GC to determine enantiomeric excess (ee).

- Purity analysis : Combustion analysis (C, H, O) and melting point consistency. For novel derivatives, X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced: How do substituents on the aryl ring influence enantioselectivity in lipase-catalyzed synthesis?

Answer:

Substituent position and bulk significantly modulate selectivity:

- Para-substituents : Branched alkyl groups (e.g., iso-propyl) enhance enantioselectivity (E > 20).

- Ortho-substituents : Bulky groups (e.g., tert-butyl, benzoyl) reduce enzyme-substrate compatibility, lowering E values.

- Solvent effects : Hydrophobic solvents (e.g., toluene) improve lipase stability and selectivity compared to polar solvents .

Advanced: What experimental strategies resolve contradictions in enantioselectivity under varying acyl chain lengths?

Answer:

Contradictions arise from acyl residue length (C2–C16) affecting enzyme-substrate interactions:

- Short chains (C2) : Optimal for steric compatibility with the lipase active site.

- Long chains (C16) : Hydrophobic interactions stabilize transition states.

Methodology : - Systematic screening of acyl donors (e.g., vinyl esters with varying chain lengths).

- Molecular dynamics simulations to model enzyme-substrate binding .

Advanced: How can multi-step enzymatic syntheses be designed to improve yield and ee?

Answer:

Two-step acylation protocol :

Step 1 (Regioselective) : Use non-selective acylating agents (e.g., acetic anhydride) to functionalize the primary OH group.

Step 2 (Enantioselective) : Apply lipase PS with VA for secondary OH acylation.

Optimization :

- Use substrates with para-alkyl substituents to maximize E values.

- Pre-screen solvents (e.g., log P > 3) to enhance enzyme activity .

Basic: What role does (S)-(+)-2-O-benzylglycerol monoacetate play in pharmaceutical synthesis?

Answer:

It serves as a chiral intermediate for β-blockers like (S)-propranolol. The high ee (>90%) achieved via enzymatic resolution ensures pharmacological efficacy, as the (S)-enantiomer exhibits higher receptor affinity .

Advanced: How do researchers address low enantioselectivity in ortho-substituted derivatives?

Answer:

Strategies :

- Substituent redesign : Replace ortho-bulky groups (e.g., tert-butyl) with smaller substituents (e.g., methyl).

- Solvent engineering : Test ionic liquids or deep eutectic solvents to alter enzyme conformation.

- Directed evolution : Mutagenesis of lipase PS to accommodate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.